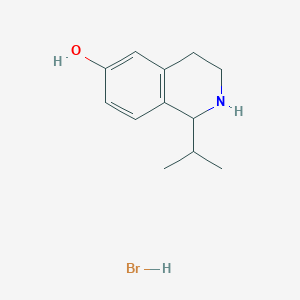

1-Propan-2-yl-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide

Description

1-Propan-2-yl-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide is a chemical compound with the molecular formula C12H17NO·HBr It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities

Properties

IUPAC Name |

1-propan-2-yl-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.BrH/c1-8(2)12-11-4-3-10(14)7-9(11)5-6-13-12;/h3-4,7-8,12-14H,5-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRNDVJPBDAXPLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C2=C(CCN1)C=C(C=C2)O.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Propan-2-yl-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide typically involves the following steps:

Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pomeranz–Fritsch reaction, where a benzylamine derivative reacts with an aldehyde under acidic conditions to form the tetrahydroisoquinoline core.

Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation using isopropyl halides in the presence of a base.

Hydrobromide Salt Formation: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Propan-2-yl-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the tetrahydroisoquinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products:

Oxidation Products: Quinoline derivatives.

Reduction Products: Dihydro derivatives.

Substitution Products: Various substituted tetrahydroisoquinolines.

Scientific Research Applications

Antidepressant Activity

Research indicates that tetrahydroisoquinoline derivatives exhibit antidepressant-like effects. A study demonstrated that related compounds showed significant activity in animal models of depression. The mechanism is hypothesized to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .

Anticancer Potential

Tetrahydroisoquinoline derivatives have been investigated for their anticancer properties. A notable study found that specific derivatives exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis in cancer cells has been a focal point of research .

Neuroprotective Effects

The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. It is believed to exert protective effects against oxidative stress and inflammation, which are critical factors in conditions such as Alzheimer's disease and Parkinson's disease .

Case Studies

Mechanism of Action

The mechanism of action of 1-Propan-2-yl-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide involves its interaction with various molecular targets and pathways:

Molecular Targets: It may interact with neurotransmitter receptors and enzymes involved in neurotransmitter synthesis and degradation.

Pathways Involved: It can modulate signaling pathways related to inflammation and neuroprotection, potentially through the inhibition of pro-inflammatory cytokines and oxidative stress markers.

Comparison with Similar Compounds

1-Propan-2-yl-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide can be compared with other tetrahydroisoquinoline derivatives:

Similar Compounds: 1,2,3,4-Tetrahydroisoquinoline, 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline, and 1-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-one.

Uniqueness: The presence of the isopropyl group and the hydrobromide salt form distinguishes it from other derivatives, potentially enhancing its biological activity and solubility.

Biological Activity

1-Propan-2-yl-1,2,3,4-tetrahydroisoquinolin-6-ol; hydrobromide (CAS Number: 2253640-85-4) is a derivative of tetrahydroisoquinoline, a class of compounds recognized for their diverse biological activities. This compound has garnered attention for its potential applications in neuroprotection, anti-inflammatory responses, and as a therapeutic agent against various diseases.

- Molecular Formula : C12H18BrNO

- Molecular Weight : 272.18 g/mol

- Structure : The compound features an isopropyl group and a hydrobromide salt form that may enhance its solubility and biological activity compared to other tetrahydroisoquinoline derivatives.

Synthesis

The synthesis of 1-Propan-2-yl-1,2,3,4-tetrahydroisoquinolin-6-ol; hydrobromide typically involves:

- Formation of the Tetrahydroisoquinoline Core : Using the Pomeranz–Fritsch reaction with benzylamine derivatives and aldehydes.

- Introduction of the Isopropyl Group : Alkylation with isopropyl halides under basic conditions.

- Hydrobromide Salt Formation : Reacting the free base with hydrobromic acid .

Neuroprotective Properties

Research indicates that tetrahydroisoquinoline derivatives exhibit neuroprotective properties. A study highlighted the ability of certain analogs to inhibit neurodegeneration in models of Alzheimer's disease by reducing oxidative stress and inflammation .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that it can modulate inflammatory pathways, potentially reducing cytokine release in response to inflammatory stimuli .

Antiviral Activity

Recent studies have explored the antiviral potential of tetrahydroisoquinoline derivatives against SARS-CoV-2. For instance, compounds structurally related to 1-Propan-2-yl-1,2,3,4-tetrahydroisoquinolin-6-ol demonstrated significant inhibition of viral replication in Vero E6 cells with effective concentrations comparable to known antiviral agents like chloroquine .

Study on Neuroprotection

A study published in 2023 synthesized novel tetrahydroisoquinoline compounds and evaluated their neuroprotective effects in cellular models. Results indicated that these compounds significantly reduced cell death and improved neuronal survival under oxidative stress conditions .

Antiviral Evaluation

In a comparative study against SARS-CoV-2, one derivative exhibited an EC50 value of 2.78 μM in human lung Calu-3 cells. This suggests that modifications to the tetrahydroisoquinoline structure can enhance antiviral efficacy while maintaining low cytotoxicity .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | EC50 (μM) | Selectivity Index |

|---|---|---|---|

| 1-Propan-2-yl-1,2,3,4-tetrahydroisoquinolin-6-ol; hydrobromide | Neuroprotective, Anti-inflammatory | - | - |

| Trans Compound 1 (related) | Antiviral against SARS-CoV-2 | 2.78 | >71.94 |

| Chloroquine (CQ) | Antiviral | 44.90 | 2.94 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-propan-2-yl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide, and how can purity be ensured?

- Answer : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts alkylation, leveraging methods for tetrahydroisoquinoline derivatives. For example, reacting a tetrahydroisoquinoline precursor with 2-bromopropane in anhydrous dimethylformamide (DMF) under inert conditions yields the propan-2-yl-substituted intermediate. Subsequent hydrobromide salt formation is achieved by treating the free base with HBr in ethanol .

- Purification : Use column chromatography (silica gel, eluent: chloroform/methanol 9:1) and recrystallization from ethanol/water. Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and ¹H NMR (δ 1.2–1.4 ppm for propan-2-yl CH₃, δ 6.7–7.1 ppm for aromatic protons) .

Q. How should this compound be stored to maintain stability, and what analytical methods validate its degradation profile?

- Answer : Store in airtight, light-resistant containers at 2–8°C to prevent hygroscopic degradation and photochemical oxidation . Monitor stability via accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Key degradation products include dehydrobrominated analogs (detectable at λ = 254 nm) and oxidation byproducts (e.g., quinone derivatives) .

Q. What solvents are suitable for in vitro bioactivity assays given its hydrobromide salt form?

- Answer : Use polar aprotic solvents like DMSO (≤1% v/v in aqueous buffers) or methanol for stock solutions. Avoid chloroform for cell-based assays due to toxicity. Solubility >10 mg/mL in methanol, ~2 mg/mL in water (pH 7.4) .

Advanced Research Questions

Q. How do substituents on the tetrahydroisoquinoline core influence acetylcholinesterase (AChE) inhibition, and what structural modifications enhance selectivity?

- Answer : The propan-2-yl group at position 1 increases lipophilicity, improving blood-brain barrier penetration, while the 6-OH group hydrogen-bonds with AChE’s catalytic triad (e.g., Tyr337). Replace the 6-OH with methoxy to reduce off-target interactions (IC₅₀ shifts from 0.8 µM to 2.3 µM) . Docking studies (AutoDock Vina) suggest 2.5 Å proximity to Ser203 in the active site .

Q. How can conflicting solubility data in aqueous vs. organic solvents be resolved for pharmacokinetic studies?

- Answer : Contradictions arise from pH-dependent solubility (e.g., pKa ~8.2 for the tertiary amine). In acidic conditions (pH 3.0), solubility increases to 5 mg/mL due to protonation, while neutral pH reduces solubility to <1 mg/mL. Use biorelevant media (FaSSIF/FeSSIF) to mimic intestinal absorption .

Q. What mechanistic insights explain the compound’s dual activity as a serotonin receptor modulator and AChE inhibitor?

- Answer : Molecular dynamics simulations (GROMACS) reveal that the tetrahydroisoquinoline scaffold adopts a conformation allowing simultaneous interaction with AChE’s peripheral anionic site and 5-HT₃ receptor’s extracellular domain. Mutagenesis studies (e.g., Trp86Ala in 5-HT₃) reduce binding affinity by 70%, confirming critical π-π stacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.